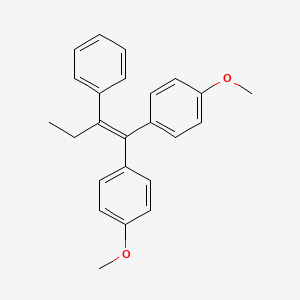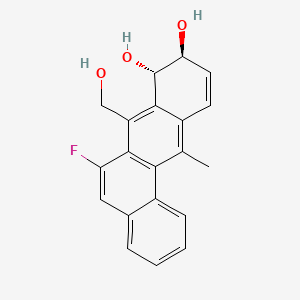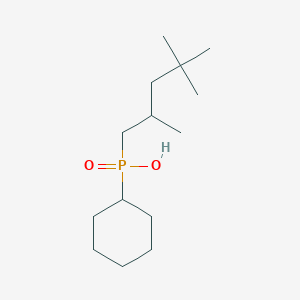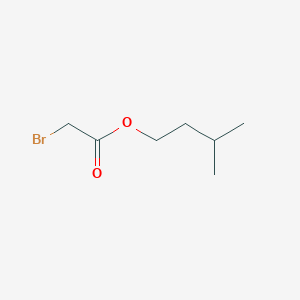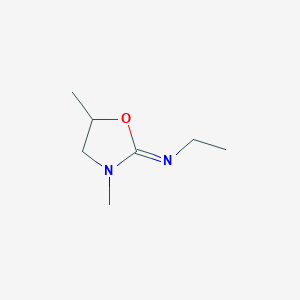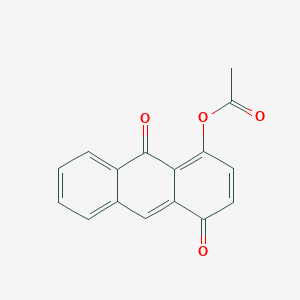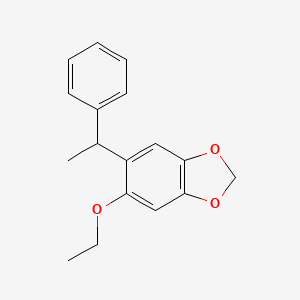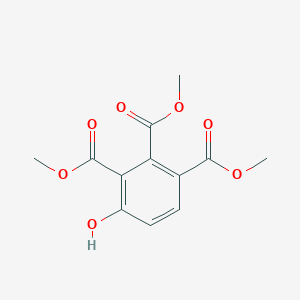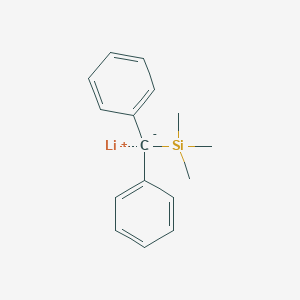
Lithium diphenyl(trimethylsilyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium diphenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a diphenyl(trimethylsilyl)methanide group. It is widely used in various chemical reactions due to its high reactivity and stability in certain solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium diphenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of diphenyl(trimethylsilyl)methane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium diphenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another electrophile.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new carbon-lithium bonds.
Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in aprotic solvents like THF or hexane under an inert atmosphere to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with halides can produce substituted aromatic compounds .
Applications De Recherche Scientifique
Lithium diphenyl(trimethylsilyl)methanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which lithium diphenyl(trimethylsilyl)methanide exerts its effects involves the formation of highly reactive intermediates. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include nucleophilic addition to electrophiles and deprotonation of weak acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium diphenyl(trimethylsilyl)methanide include:
- Lithium bis(trimethylsilyl)amide
- Lithium diisopropylamide
- Lithium tert-butoxide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial settings .
Propriétés
Numéro CAS |
81290-11-1 |
|---|---|
Formule moléculaire |
C16H19LiSi |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
lithium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.Li/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
Clé InChI |
RIEKZRZTZKFFNU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



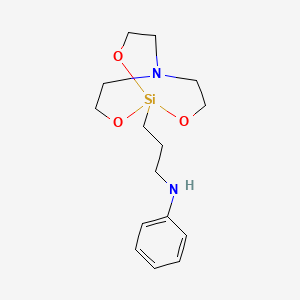
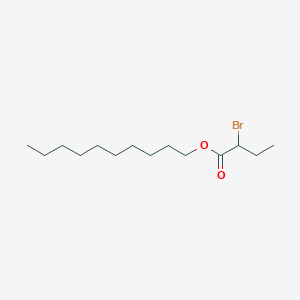
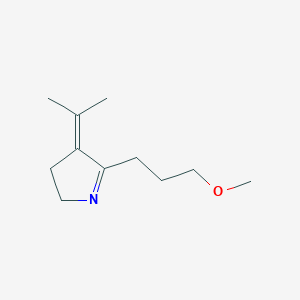
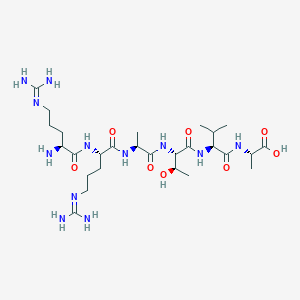
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
